molecular formula C12H15N5O B2777846 N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide CAS No. 2094704-07-9

N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2777846
CAS No.: 2094704-07-9
M. Wt: 245.286
InChI Key: PERWVNUMROXQDR-UHFFFAOYSA-N
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Description

N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Properties

IUPAC Name

N-[bis(1-methylimidazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-4-9(18)15-10(11-13-5-7-16(11)2)12-14-6-8-17(12)3/h4-8,10H,1H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERWVNUMROXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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